Aminoacetonitrile-Derived AADs Retain Anthelmintic Activity Against Multi-Resistant Nematodes vs. Reference Anthelmintics
Aminoacetonitrile derivatives (AADs), which contain the aminoacetonitrile core scaffold, exhibited significant larvicidal activity against multi-drug resistant Haemonchus contortus strains at levels much higher than those of reference anthelmintics thiabendazole and flubendazole [1]. This quantitative comparison demonstrates that the aminoacetonitrile pharmacophore retains efficacy against resistant parasite populations where conventional benzimidazole-class drugs show diminished activity.
| Evidence Dimension | Larvicidal activity against multi-drug resistant Haemonchus contortus |
|---|---|
| Target Compound Data | Significant larvicidal effect (AADs including monepantel, AAD-970, AAD-1154, AAD-1336) |
| Comparator Or Baseline | Thiabendazole and flubendazole |
| Quantified Difference | Much higher than reference anthelmintics |
| Conditions | Micro-agar larval development test; two Haemonchus contortus strains (drug susceptible and multi-drug resistant) |
Why This Matters
Procurement of aminoacetonitrile as a core scaffold for AAD synthesis enables development of anthelmintics effective against resistant nematodes where legacy compounds fail, addressing a critical unmet need in veterinary antiparasitic drug discovery.
- [1] Drug Test Anal. 2016; 8(2): 214-220. In vitro study comparing anthelmintic activity, hepatotoxicity, and biotransformation of four aminoacetonitrile derivatives (AADs). View Source
